[3'-(Trifluoromethyl)[1,1'-biphenyl]-4-yl] acetonitrile
Description
[3'-(Trifluoromethyl)[1,1'-biphenyl]-4-yl] acetonitrile is a biphenyl derivative featuring a trifluoromethyl (-CF₃) group at the 3'-position of one phenyl ring and an acetonitrile (-CH₂CN) moiety at the 4-position of the adjacent ring (). The trifluoromethyl group imparts electron-withdrawing properties, enhancing the compound's stability and lipophilicity, which are advantageous in pharmaceutical and materials science applications. This compound serves as a key intermediate in synthesizing bioactive molecules, particularly in drug discovery programs targeting enzymes or receptors where electron-deficient aromatic systems are critical .
Properties
Molecular Formula |
C15H10F3N |
|---|---|
Molecular Weight |
261.24 g/mol |
IUPAC Name |
2-[4-[3-(trifluoromethyl)phenyl]phenyl]acetonitrile |
InChI |
InChI=1S/C15H10F3N/c16-15(17,18)14-3-1-2-13(10-14)12-6-4-11(5-7-12)8-9-19/h1-7,10H,8H2 |
InChI Key |
YUPBUZNBFMWOIH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC=C(C=C2)CC#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of radical initiators like azobisisobutyronitrile (AIBN) under UV light or thermal conditions.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods. For instance, copper-catalyzed chemoselective synthesis has been reported for similar trifluoromethylated compounds . This method involves the use of copper catalysts and specific ligands to achieve high yields and regioselectivity under mild conditions.
Chemical Reactions Analysis
Types of Reactions
[3’-(Trifluoromethyl)[1,1’-biphenyl]-4-yl] acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The biphenyl structure allows for electrophilic aromatic substitution reactions, where substituents can be introduced at specific positions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are common reducing agents.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3) under controlled conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Introduction of halogens, nitro groups, or other substituents on the aromatic ring.
Scientific Research Applications
[3’-(Trifluoromethyl)[1,1’-biphenyl]-4-yl] acetonitrile has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in pharmaceuticals due to its unique chemical properties.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of [3’-(Trifluoromethyl)[1,1’-biphenyl]-4-yl] acetonitrile involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. This interaction can lead to the modulation of various biochemical pathways, depending on the specific application .
Comparison with Similar Compounds
2-(3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-yl)acetonitrile
- Structure : Contains two trifluoromethyl groups at the 3' and 5' positions ().
- Molecular Formula : C₁₆H₉F₆N; Molecular Weight : 329.24 g/mol.
- Key Differences: Enhanced electron-withdrawing effects compared to the mono-trifluoromethyl analog, leading to greater metabolic stability and lipophilicity. Steric hindrance from dual -CF₃ groups may reduce reactivity in nucleophilic substitution reactions.
- Applications : Used in high-throughput screening for kinase inhibitors due to its strong electron-deficient character .
2-([1,1'-Biphenyl]-4-yl)acetonitrile
- Structure : Lacks substituents on the biphenyl core ().
- Molecular Formula : C₁₄H₁₁N; Molecular Weight : 193.25 g/mol.
- Serves as a precursor for synthesizing halogenated or functionalized biphenyl acetonitriles.
- Applications : Common intermediate in organic synthesis, including the preparation of liquid crystals and agrochemicals .
(3'-Methoxy[1,1'-biphenyl]-4-yl)acetonitrile
- Structure : Features a methoxy (-OCH₃) group at the 3' position ().
- Key Differences :
- Methoxy is electron-donating, increasing electron density on the biphenyl system.
- Reduced stability under acidic conditions compared to -CF₃ analogs.
- Applications : Explored in photodynamic therapy agents due to its ability to participate in photoinduced electron transfer .
Functional Group Modifications
2-(4'-(Diphenylamino)-[1,1'-biphenyl]-4-yl)acetonitrile
- Structure: Incorporates a diphenylamino (-NPh₂) group at the 4' position ().
- Key Differences :
- The electron-donating -NPh₂ group enhances conjugation, making it suitable for optoelectronic applications.
- Higher solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to -CF₃ derivatives.
- Applications: Potential use in organic light-emitting diodes (OLEDs) as a hole-transport material .
2-([1,1’-Biphenyl]-4-yl)cyclobutane-1-carbonitrile
- Structure : Contains a cyclobutane ring fused to the acetonitrile group ().
- Synthesis : Prepared via NaH-mediated cyclization of 2-([1,1'-biphenyl]-4-yl)acetonitrile with 1,3-dibromopropane (66% yield).
- Key Differences :
- The cyclobutane ring introduces steric constraints, affecting molecular conformation and binding to biological targets.
- Reduced flexibility may enhance selectivity in enzyme inhibition.
- Applications : Investigated in constrained analogs of protease inhibitors .
Physicochemical and Spectroscopic Comparisons
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
